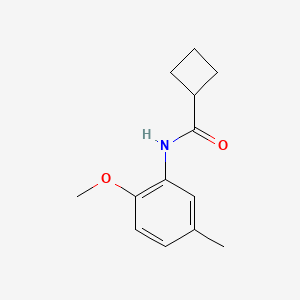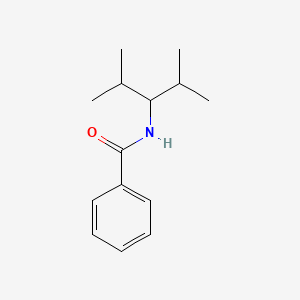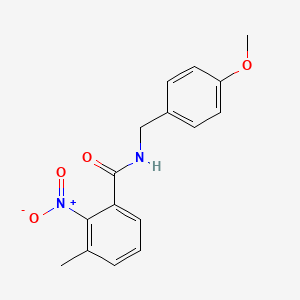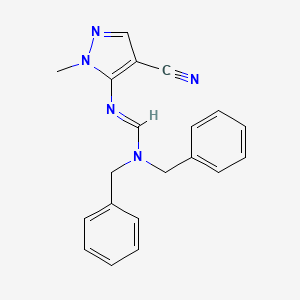
N,N-dibenzyl-N'-(4-cyano-1-methyl-1H-pyrazol-5-yl)imidoformamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dibenzyl-N'-(4-cyano-1-methyl-1H-pyrazol-5-yl)imidoformamide, also known as DBMP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. DBMP is a white to light yellow powder that is soluble in organic solvents and has a molecular weight of 426.51 g/mol.
Mecanismo De Acción
The mechanism of action of N,N-dibenzyl-N'-(4-cyano-1-methyl-1H-pyrazol-5-yl)imidoformamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell proliferation and survival. This compound has been shown to inhibit the activity of various enzymes, such as topoisomerase II and DNA polymerase, which are essential for cancer cell growth and division. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, such as inhibition of cancer cell proliferation, induction of apoptosis, and anti-inflammatory and antioxidant properties. This compound has also been shown to exhibit low toxicity towards normal cells, making it a potential therapeutic agent for various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N,N-dibenzyl-N'-(4-cyano-1-methyl-1H-pyrazol-5-yl)imidoformamide in lab experiments include its potent anticancer activity, unique properties as a building block for MOFs and coordination polymers, and high activity and selectivity as a ligand for metal catalysts. The limitations of using this compound in lab experiments include its complex synthesis process and limited availability.
Direcciones Futuras
There are several future directions for the research on N,N-dibenzyl-N'-(4-cyano-1-methyl-1H-pyrazol-5-yl)imidoformamide. One direction is to further elucidate its mechanism of action and identify its molecular targets in cancer cells. Another direction is to explore its potential applications in other fields, such as energy storage and environmental remediation. Additionally, the development of more efficient and scalable synthesis methods for this compound could enable its wider use in various research areas.
Métodos De Síntesis
N,N-dibenzyl-N'-(4-cyano-1-methyl-1H-pyrazol-5-yl)imidoformamide can be synthesized through a multistep reaction process that involves the use of various reagents and catalysts. One of the commonly used methods for synthesizing this compound is the reaction of N-benzylidene-N-methylbenzylamine with 4-cyano-1-methyl-1H-pyrazole-5-carboxylic acid in the presence of triethylamine and acetic anhydride. The resulting product is then treated with formic acid to yield this compound.
Aplicaciones Científicas De Investigación
N,N-dibenzyl-N'-(4-cyano-1-methyl-1H-pyrazol-5-yl)imidoformamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various inflammatory diseases.
In material science, this compound has been used as a building block for the synthesis of various metal-organic frameworks (MOFs) and coordination polymers. These materials have been shown to exhibit unique properties, such as high surface area, tunable porosity, and catalytic activity.
In catalysis, this compound has been used as a ligand for various metal catalysts, such as palladium and gold. These catalysts have been shown to exhibit high activity and selectivity in various organic transformations, such as cross-coupling reactions and C-H activation.
Propiedades
IUPAC Name |
N,N-dibenzyl-N'-(4-cyano-2-methylpyrazol-3-yl)methanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5/c1-24-20(19(12-21)13-23-24)22-16-25(14-17-8-4-2-5-9-17)15-18-10-6-3-7-11-18/h2-11,13,16H,14-15H2,1H3/b22-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXKVSIKJROTPA-CJLVFECKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C#N)N=CN(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C=N1)C#N)/N=C/N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

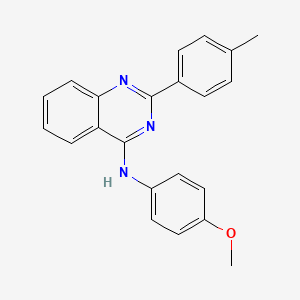
![3-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-5-(2-furyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5801238.png)


![N'-{[2-(2-bromo-4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5801251.png)
![4-isopropoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5801260.png)
![N-[2-(methylthio)phenyl]-2-naphthalenesulfonamide](/img/structure/B5801272.png)
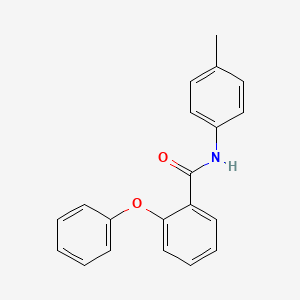
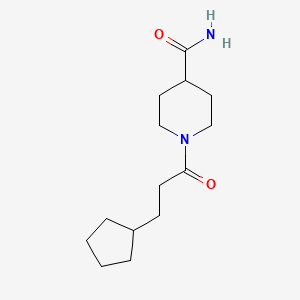
![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-hydroxyphenyl)acetamide](/img/structure/B5801290.png)

